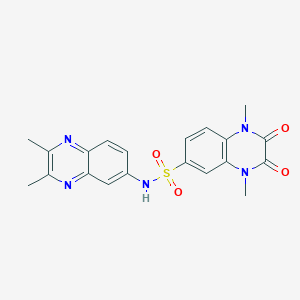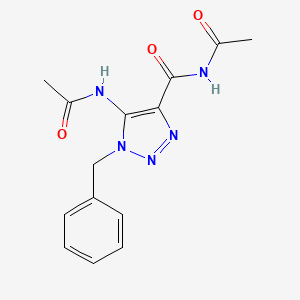![molecular formula C15H8BrN3OS3 B11491495 5-(5-bromothiophen-2-yl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11491495.png)
5-(5-bromothiophen-2-yl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromothiophen-2-yl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family
Preparation Methods
The synthesis of 5-(5-bromothiophen-2-yl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring by reacting 2-aminothiophenol with a suitable α-haloketone under basic conditions.
Cyclization: The intermediate product undergoes cyclization with a pyrimidine derivative to form the thiazolo[4,5-d]pyrimidine core.
Chemical Reactions Analysis
5-(5-Bromothiophen-2-yl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the sulfur-containing moiety.
Cycloaddition Reactions: The thiazolo[4,5-d]pyrimidine core can participate in cycloaddition reactions, forming complex polycyclic structures.
Common reagents used in these reactions include bromine, NBS, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(5-Bromothiophen-2-yl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase I, an enzyme involved in DNA replication.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Materials Science: The unique electronic properties of the thiazolo[4,5-d]pyrimidine core make it a candidate for use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of 5-(5-bromothiophen-2-yl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one primarily involves the inhibition of topoisomerase I. This enzyme is crucial for DNA replication and transcription. The compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to DNA damage and cell death . Additionally, it may interact with other molecular targets and pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar compounds to 5-(5-bromothiophen-2-yl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one include other thiazolo[4,5-d]pyrimidine derivatives such as:
2-Amino-5-arylthiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar core structure but differ in the substituents on the thiazole and pyrimidine rings.
Thiazolo[4,5-b]pyridines: These analogs have a pyridine ring instead of a pyrimidine ring and exhibit different pharmacological activities.
The uniqueness of 5-(5-bromothiophen-2-yl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C15H8BrN3OS3 |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H8BrN3OS3/c16-10-7-6-9(22-10)12-17-13-11(14(20)18-12)23-15(21)19(13)8-4-2-1-3-5-8/h1-7H,(H,17,18,20) |
InChI Key |
GJRZJWVHWMGMPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)C4=CC=C(S4)Br)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-hydroxy-5-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B11491413.png)
![3-(furan-2-ylmethyl)-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11491420.png)
![4-[4-(Dipropylamino)phenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11491435.png)

![2,4,6-trimethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B11491449.png)
![7-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11491451.png)

![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclopropanecarboxamide](/img/structure/B11491465.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B11491473.png)
methanone](/img/structure/B11491476.png)
![1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinoline](/img/structure/B11491478.png)
![methyl 4-(diethylamino)-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11491483.png)
![methyl (4-{[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]sulfamoyl}phenoxy)acetate](/img/structure/B11491489.png)
![1-(4-Chlorophenyl)-3-[4-(furan-2-yl)butan-2-yl]urea](/img/structure/B11491506.png)
